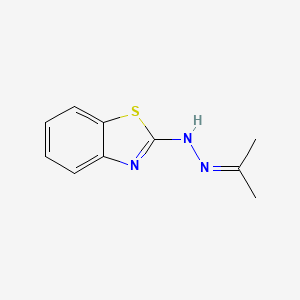

Acetone-benzothiazolyl-2-hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQLYDPJQZYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970837 | |

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-26-5, 5549-54-2 | |

| Record name | 6277-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Acetone-benzothiazolyl-2-hydrazone

An In-Depth Technical Guide to the Synthesis and Characterization of Acetone-benzothiazolyl-2-hydrazone

Introduction: The Versatility of a Benzothiazole Hydrazone Scaffold

This compound, a Schiff base derived from the condensation of 2-hydrazinylbenzothiazole and acetone, is a molecule of significant interest in contemporary chemical and pharmaceutical research. The benzothiazole moiety is a prominent pharmacophore found in numerous bioactive compounds, while the hydrazone group (containing an azomethine function, -N=CH-) imparts unique chemical reactivity and chelating properties.[1] This combination makes this compound and its derivatives valuable precursors in the synthesis of novel therapeutic agents, including potential anticancer, antimicrobial, and antioxidant compounds.[2][3] Furthermore, its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry and a reagent in analytical applications for metal ion detection.[4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It further details a multi-faceted characterization workflow, explaining the causality behind each analytical choice to ensure the unambiguous confirmation of the compound's structure, purity, and identity.

Part 1: Synthesis Methodology

The synthesis of this compound is achieved through a classical Schiff base condensation reaction. This nucleophilic addition-elimination reaction involves the attack of the terminal amino group of 2-hydrazinylbenzothiazole on the electrophilic carbonyl carbon of acetone, followed by the elimination of a water molecule to form the stable imine linkage characteristic of a hydrazone.[5][6]

Reaction Scheme:

-

2-hydrazinylbenzothiazole + Acetone → this compound + H₂O

The reaction is typically carried out in an alcoholic solvent under reflux to ensure sufficient thermal energy to overcome the activation barrier, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

Causality Note: Ethanol is selected as the solvent due to its ability to dissolve both the polar 2-hydrazinylbenzothiazole and the less polar acetone, creating a homogenous reaction medium. Its boiling point allows for effective refluxing without requiring excessively high temperatures that could lead to side reactions or degradation.

Materials and Reagents:

-

2-hydrazinylbenzothiazole

-

Acetone (reagent grade)

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

Step-by-Step Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 0.01 moles of 2-hydrazinylbenzothiazole in approximately 50 mL of ethanol. Gentle warming and stirring may be required to achieve complete dissolution.

-

Addition of Acetone: To the stirred solution, add a slight molar excess of acetone (e.g., 0.012 moles). The excess acetone helps to shift the reaction equilibrium towards the product side.

-

Reaction Reflux: Attach the reflux condenser to the flask and place the apparatus in a heating mantle or on a water bath. Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain the reflux with continuous stirring for approximately 4-6 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, being less soluble in the cooled solvent, will often precipitate out. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid several times with small portions of cold ethanol to remove any unreacted starting materials and impurities.[7]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a crystalline powder.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Physicochemical and Spectroscopic Characterization

A rigorous characterization protocol is essential to validate the successful synthesis of the target molecule. Each technique provides a unique piece of structural evidence, and together they form a self-validating system confirming the compound's identity and purity.

Physical Properties

-

Appearance: White to orange or green crystalline powder.[4][8]

-

Melting Point: The melting point is a critical indicator of purity. A sharp melting point within the expected range suggests a pure compound. The reported melting point for this compound is 197 - 201 °C .[4][8]

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

-

Principle & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The formation of the hydrazone is unequivocally confirmed by the disappearance of the N-H stretching bands from the primary amine group (-NH₂) of the 2-hydrazinylbenzothiazole starting material and the simultaneous appearance of a strong absorption band corresponding to the newly formed C=N (azomethine) bond.[7]

-

Key Diagnostic Peaks:

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle & Causality: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It serves as the primary tool for elucidating the precise molecular structure.

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

δ ~6.6-8.0 ppm (multiplet): Signals corresponding to the four protons on the aromatic benzene ring of the benzothiazole moiety.

-

δ ~3.7-4.1 ppm (singlet): A broad singlet corresponding to the N-H proton of the hydrazone linkage.

-

δ ~2.1-2.6 ppm (singlet, 6H): A characteristic singlet integrating to six protons, representing the two equivalent methyl groups (CH₃) from the acetone moiety.

-

-

¹³C NMR Spectroscopy (in DMSO-d₆):

3. Mass Spectrometry (MS)

-

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the synthesized compound, providing definitive proof of its elemental composition.

-

Expected Molecular Ion Peak: For a molecular formula of C₁₀H₁₁N₃S (Molecular Weight: 205.28 g/mol ), the mass spectrum should exhibit a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 206.29 .[4]

Summary of Characterization Data

| Parameter | Technique | Expected Result | Reference |

| Molecular Formula | - | C₁₀H₁₁N₃S | [4][8] |

| Molecular Weight | - | 205.28 g/mol | [4][8] |

| Appearance | Visual Inspection | White to orange/green crystalline powder | [4][8] |

| Melting Point | Melting Point Apparatus | 197 - 201 °C | [4][8] |

| N-H Stretch | IR Spectroscopy | ~3360 cm⁻¹ | |

| C=N Stretch | IR Spectroscopy | ~1650 cm⁻¹ | [7] |

| Molecular Ion Peak | Mass Spectrometry | [M+H]⁺ at m/z ≈ 206 | |

| Aromatic Protons | ¹H NMR | Multiplet at δ ~6.6-8.0 ppm | |

| Methyl Protons | ¹H NMR | Singlet (6H) at δ ~2.1-2.6 ppm |

Characterization Workflow Diagram

Caption: Interrelation of analytical techniques for structural confirmation.

References

- Mohapatra, R. K., et al. (2012). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE AND SALICYLIDENE ACETOPHENONE. Acta Chimica & Pharmaceutica Indica, 2(4), 156-162.

-

Arshad, M., et al. (2018). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. IUCrData, 3(5). Available at: [Link]

-

Yusuf, M., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Letters in Drug Design & Discovery, 15(5). Available at: [Link]

-

Souers, A. J., et al. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. Journal of Medicinal Chemistry, 56(13), 5514-5540. Available at: [Link]

-

Kumar, A., et al. (2019). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. World Journal of Pharmaceutical Research, 8(9), 1145-1155. Available at: [Link]

-

Wang, L.-H., & Tai, X.-S. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 58. Available at: [Link]

-

Organic Syntheses. Acetone hydrazone. Available at: [Link]

-

Yurttaş, L., et al. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 25(18), 4238. Available at: [Link]

-

Silva, H. P., et al. (2011). Synthesis and Characterization of Acetone Hydrazones. Journal of the Brazilian Chemical Society, 22(3), 518-525. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]

-

Al-Juboori, A. M. H. (2017). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. International Journal of ChemTech Research, 10(1), 1-11. Available at: [Link]

-

Singh, P., et al. (2020). AIE−Active BODIHYs Based on Benzothiazole–Hydrazone Chelates and Their Artificial Light Harvesting and Reversible Mechanochromic Behavior. Chemistry – An Asian Journal, 15(12), 1888-1896. Available at: [Link]

-

IJRAR. (2020). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. International Journal of Research and Analytical Reviews, 7(1). Available at: [Link]

-

Holbová, E., & Perjéssy, A. (1987). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 41(2), 231-239. Available at: [Link]

-

ResearchGate. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]

-

Wikipedia. Acetone hydrazone. Available at: [Link]

-

ResearchGate. (2015). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Available at: [Link]

-

Jian, F.-F., et al. (2006). Acetone (2-nitrophenyl)hydrazone. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3198-o3199. Available at: [Link]

-

ResearchGate. (2019). The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. Available at: [Link]

-

Land of Chemistry. (2021, February 3). Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12| [Video]. YouTube. Available at: [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. hakon-art.com [hakon-art.com]

- 8. chemimpex.com [chemimpex.com]

Acetone-benzothiazolyl-2-hydrazone crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Acetone-Benzothiazolyl-2-Hydrazone

Authored by a Senior Application Scientist

Foreword: Unveiling the Molecular Architecture

This compound is a versatile heterocyclic compound that stands at the crossroads of medicinal chemistry, material science, and analytical chemistry.[1] Its scaffold, featuring a benzothiazole ring linked to a hydrazone moiety, is a cornerstone in the design of novel therapeutic agents, including anticancer and antimicrobial drugs.[2][3] The compound's utility is deeply rooted in its three-dimensional structure and the intricate network of non-covalent interactions that govern its behavior in both solid and solution states. Understanding this molecular architecture is paramount for rational drug design and the development of new materials.

This guide provides a comprehensive, field-proven walkthrough of the synthesis, crystallization, and multi-technique structural analysis of this compound. It is designed for researchers and professionals, moving beyond simple protocols to explain the underlying scientific principles and the causality behind key experimental choices.

Synthesis and Isolation of High-Purity Crystals

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of single crystals of sufficient quality for X-ray diffraction analysis.

Synthesis: The Condensation Pathway

The synthesis of this compound is typically achieved via a classical acid-catalyzed condensation reaction between 2-hydrazinobenzothiazole and acetone.[4]

Causality of the Method: The reaction's success hinges on the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of acetone. An acidic catalyst (e.g., glacial acetic acid) is crucial; it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydrazine.[5] However, the pH must be carefully controlled, as an excessively acidic medium would protonate the hydrazine nucleophile, rendering it unreactive.[5]

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve 2-hydrazinobenzothiazole (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Ketone: Add acetone (1.1-1.2 equivalents) to the solution. A slight excess of the ketone helps to drive the reaction to completion.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new product spot.[5]

-

Workup and Isolation: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum. The resulting crude solid is then collected by vacuum filtration and washed with a small amount of cold solvent.

Purification and Crystallization: The Path to a Perfect Lattice

Obtaining a high-resolution crystal structure is entirely dependent on the quality of the single crystal used. Recrystallization is the most effective method for purifying the crude product and growing diffraction-quality crystals.[5]

Causality of the Method: The principle of recrystallization relies on the differential solubility of the compound in a chosen solvent at high and low temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below.[5] Slow cooling of the saturated solution allows the molecules to arrange themselves into a highly ordered, thermodynamically stable crystal lattice, excluding impurities in the process.

Experimental Protocol: Recrystallization for Single-Crystal Growth

-

Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate/hexane mixtures) to find one that fits the ideal solubility profile.[6]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]

-

Crystal Growth: Cover the flask with a watch glass or perforated parafilm to allow for slow evaporation of the solvent. Let the solution cool undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.

-

Crystal Harvesting: Once well-formed crystals appear, carefully decant the mother liquor and collect the crystals. Wash them gently with a small amount of the cold recrystallization solvent and dry them under a gentle stream of air or in a vacuum desiccator.

Core Structural Analysis: A Multi-Technique Approach

A comprehensive structural characterization relies on the synergy between single-crystal X-ray diffraction, spectroscopic methods, and computational modeling.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, angles, and intermolecular interactions.[7]

Workflow for SC-XRD Analysis

The process follows a well-defined path from data collection to a refined structural model.

Structural Insights and Data

The analysis of this compound reveals several key structural features. The benzothiazole ring system is typically planar. The crystal structure is often stabilized by a network of intermolecular hydrogen bonds, most commonly involving the hydrazone N-H group as a donor and the thiazole nitrogen atom as an acceptor (N-H···N).[8] This interaction is a defining feature of the supramolecular assembly in many related structures.[9]

Table 1: Illustrative Crystallographic Data for a Benzothiazole Hydrazone Derivative (Note: Data presented is representative of this class of compounds for illustrative purposes, based on published structures of similar derivatives.)[7][10]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₃S |

| Formula Weight | 205.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.84 Å |

| b (Å) | 5.75 Å |

| c (Å) | 12.96 Å |

| β (°) | 110.13° |

| Volume (ų) | 758.8 |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.358 g/cm³ |

| R-factor (R₁) | ~0.06 |

| Hydrogen Bonding | N-H···N |

Spectroscopic Characterization

Spectroscopic techniques provide complementary information, confirming the molecular structure and providing data on the compound's behavior in solution.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of all hydrogen atoms. Key signals include:

-

Two singlets for the non-equivalent methyl protons of the acetone moiety.

-

A set of multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzothiazole ring.

-

A characteristic downfield singlet for the N-H proton (often >10 ppm). Its significant downfield shift is indicative of its involvement in an intramolecular or intermolecular hydrogen bond, which deshields the proton.[11][12]

-

-

¹³C NMR: This spectrum confirms the carbon framework, with characteristic signals for the C=N azomethine carbon, the carbonyl-derived carbon, and the aromatic carbons of the benzothiazole ring.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 - 3200 | N-H Stretch | Hydrazone (N-H) |

| ~1650 - 1620 | C=N Stretch | Azomethine (C=N) |

| ~1600, ~1450 | C=C Aromatic Ring Stretch | Benzothiazole Ring |

| ~750 | C-S Stretch | Thiazole Ring |

Computational Analysis: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, serves as a powerful tool to corroborate experimental findings and provide deeper insight into the electronic structure.[14]

Causality of the Method: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and predict its properties. By optimizing the geometry, we can calculate theoretical bond lengths and angles that can be directly compared with XRD data.[10] Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides information about the molecule's reactivity and electronic transitions.[15]

Workflow for DFT Analysis

The calculated HOMO-LUMO energy gap is a key parameter that helps in understanding the charge transfer interactions that can occur within the molecule, which is relevant for applications in materials science and pharmacology.[3][14]

Conclusion: An Integrated Structural Perspective

The comprehensive structural analysis of this compound requires an integrated approach. While single-crystal X-ray diffraction provides the definitive solid-state architecture and reveals crucial intermolecular interactions, it is the synergy with spectroscopic methods (NMR, IR) and computational DFT studies that validates the structure and elucidates its electronic properties. This detailed understanding is the foundation upon which its applications in drug development and material science are built, enabling researchers to rationally design next-generation molecules with enhanced efficacy and function.

References

-

ResearchGate. (2023). Benzothiazole‐Hydrazone Chromophores: Synthesis, Solvatochromism, Computational and Antimycobacterial Activity Studies. Available at: [Link]

-

PubMed. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Available at: [Link]

-

Diwakara, R. S., et al. (2022). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Indian Journal of Chemistry, 61, 1194-1198. Available at: [Link]

-

ResearchGate. (2020). How to purify hydrazone? Available at: [Link]

-

MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]

-

Reddit. (2021). Need a purification method for a free hydrazone. Available at: [Link]

- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]

-

ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]

-

PubMed. (2023). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. Available at: [Link]

-

AWS. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl‑XL. Available at: [Link]

-

Sci-Hub. (2021). Synthesis, single crystal X-ray, spectroscopic and computational (DFT) studies 2,1-benzothiazine based hydrazone derivatives. Available at: [Link]

-

MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetone hydrazone. Available at: [Link]

-

Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available at: [Link]

-

Wikipedia. (n.d.). Acetone hydrazone. Available at: [Link]

-

ResearchGate. (2005). (PDF) Crystallographic investigations of benzothiazol-2-yl-hydrazine. Available at: [Link]

-

ResearchGate. (2015). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Available at: [Link]

-

Springer. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Complexes of some lanthanides with acetoneisonicotinoyl hydrazone: A synthetic and spectral study. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sci-hub.box [sci-hub.box]

- 11. diva-portal.org [diva-portal.org]

- 12. ias.ac.in [ias.ac.in]

- 13. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Blueprint of Acetone-benzothiazolyl-2-hydrazone: A Technical Guide

Introduction: Unveiling the Molecular Identity

Molecular Structure and Isomerism

The structural foundation of Acetone-benzothiazolyl-2-hydrazone, with the CAS number 6277-26-5, is the condensation product of 2-hydrazinobenzothiazole and acetone.[3] The resulting imine-like C=N double bond introduces the possibility of geometric isomerism (E/Z isomerism), which can significantly influence the molecule's spectroscopic and biological properties.[4] The planarity of the benzothiazole ring system and the rotational freedom around the N-N single bond further contribute to its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. The predicted spectra are based on the analysis of analogous benzothiazole and hydrazone derivatives.[5]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole ring, the methyl protons of the acetone moiety, and the N-H proton of the hydrazone linkage. The chemical shifts are influenced by the electronic effects of the surrounding functional groups.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~10.0 - 11.0 | Singlet (broad) | 1H |

| Aromatic Protons (Benzothiazole) | ~7.0 - 8.0 | Multiplet | 4H |

| Methyl Protons (CH₃) | ~2.1 - 2.3 | Singlet | 6H |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen is expected to be significantly deshielded due to the electronegativity of the nitrogen atoms and potential intramolecular hydrogen bonding, resulting in a downfield chemical shift.[5] Its broadness is characteristic of protons attached to nitrogen due to quadrupolar relaxation.

-

Aromatic Protons: The four protons on the benzothiazole ring will appear in the aromatic region. Their exact chemical shifts and splitting patterns will depend on their position relative to the sulfur and nitrogen heteroatoms and the hydrazone substituent.

-

Methyl Protons: The two methyl groups from the acetone moiety are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the C=N double bond causes a slight downfield shift compared to the protons of acetone itself (which appear around 2.1 ppm).[6]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7] Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[5]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 0-12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Imine) | ~150 - 160 |

| C=N (Benzothiazole) | ~165 - 175 |

| Aromatic Carbons (Benzothiazole) | ~110 - 140 |

| C (ipso-S) and C (ipso-N) | ~120 - 155 |

| Methyl Carbons (CH₃) | ~20 - 30 |

Interpretation:

-

Imine and Benzothiazole Carbons: The carbon atoms involved in the C=N double bonds are significantly deshielded and appear at the downfield end of the spectrum.[8]

-

Aromatic Carbons: The carbons of the benzothiazole ring will resonate in the typical aromatic region.

-

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.[7]

-

Instrumentation: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.[5]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions will be from the N-H, C=N, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch (Imine) | 1620 - 1650 | Strong |

| C=N Stretch (Benzothiazole) | 1570 - 1600 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Interpretation:

-

N-H Stretch: The presence of a band in the 3200-3400 cm⁻¹ region is a strong indicator of the N-H group in the hydrazone linkage.

-

C=N Stretches: The spectrum is expected to show two distinct C=N stretching vibrations: one for the imine bond of the hydrazone and another for the C=N bond within the benzothiazole ring.[9]

-

Aromatic and Aliphatic Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will appear in their characteristic regions.

Experimental Protocol for FTIR-ATR Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.[10]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample is brought into firm contact with the ATR crystal using the pressure clamp. The sample spectrum is then recorded.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Formula: C₁₀H₁₁N₃S), the expected molecular weight is 205.28 g/mol .[11]

Predicted Fragmentation Pattern (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 205 corresponding to the intact molecule is expected.

-

Key Fragments:

-

Loss of a methyl group (-CH₃): A fragment at m/z = 190.

-

Cleavage of the N-N bond: This could lead to fragments corresponding to the benzothiazole-imine cation and the acetone-hydrazone radical, or vice versa.

-

Fragmentation of the benzothiazole ring: Characteristic losses associated with the benzothiazole system.

-

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS):

-

Sample Introduction: The solid sample can be introduced directly into the ion source using a solids probe.[12]

-

Ionization: Electron impact ionization is a common method for volatile and thermally stable compounds. An electron beam with an energy of 70 eV is typically used.[13]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizing the Data

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for the analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a detailed molecular portrait emerges. The provided experimental protocols offer a practical roadmap for researchers to acquire high-quality spectroscopic data. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research, enabling the confident structural elucidation of novel compounds and paving the way for their further investigation and application.

References

-

Predict the appearance of the high-resolution proton NMR spectrum of acetone. (n.d.). Retrieved from [Link]

-

Soto-Monsalve, M., Carmona-Vargas, C. C., D'vries, R. F., & Gutiérrez-Gómez, G. (2018). A Photochemical and Electrochemical Triggered Bis(hydrazone) Switch. ResearchGate. Retrieved from [Link]

-

Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Retrieved from [Link]

-

Acetone hydrazone. (n.d.). In Wikipedia. Retrieved from [Link]

-

The ¹³C NMR spectrum of hydrazone (1). (n.d.). ResearchGate. Retrieved from [Link]

-

Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental and calculated FT-IR spectra of Acetone Thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

NMR HANDS-ON PROTOCOLS – ACQUISITION. (n.d.). Retrieved from [Link]

-

FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. (2020). PMC - NIH. Retrieved from [Link]

-

Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (n.d.). Retrieved from [Link]

-

The mass spectrum and fragmentation pattern of hydrazone 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy and dynamics of jet‐cooled hydrazines and ammonia. II. Electron‐impact dissociative ionization. (1992). The Journal of Chemical Physics. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). Retrieved from [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). PMC - NIH. Retrieved from [Link]

-

Typical FTIR spectrum obtained from acetone reagent. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata). (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

What is mass spectrometry? (2019). Retrieved from [Link]

-

A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). Retrieved from [Link]

-

How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Retrieved from [Link]

-

ATR-FTIR. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Acetone Benzothiazolyl-2-hydrazone_6277-26-5_Hairui Chemical. (n.d.). Retrieved from [Link]

-

The 13C and 13C DEPT Spectrum of "Acetone-d6". (2008). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Two-dimensional ¹H-¹H NOESY NMR spectrum (500 MHz) recorded in acetone-d6 for 2. (n.d.). ResearchGate. Retrieved from [Link]

-

The experimental FTIR [3]and calculated IR spectra of 4-methoxybenzaldehydeN-methyl-4-stilbazolium tosylate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. homework.study.com [homework.study.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mt.com [mt.com]

- 11. arctomsci.com [arctomsci.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. complex-matter.unistra.fr [complex-matter.unistra.fr]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Acetone-benzothiazolyl-2-hydrazone

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on Acetone-benzothiazolyl-2-hydrazone (ABT-H). Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, grounding theoretical protocols in practical application. We will explore the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of ABT-H, providing insights crucial for understanding its chemical behavior and potential as a pharmacophore. All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Imperative

Hydrazone derivatives, characterized by the azomethine group (-NHN=CH-), are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound (ABT-H) emerges from this class as a molecule of significant interest, combining the versatile hydrazone linker with the privileged benzothiazole scaffold. The benzothiazole moiety itself is a common feature in pharmacologically active compounds.

Understanding the three-dimensional structure, charge distribution, and orbital energies of ABT-H is paramount for predicting its reactivity, stability, and potential interactions with biological targets.[2] While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable, they provide a static or averaged picture. Quantum chemical calculations offer a dynamic and detailed view of the molecule's electronic landscape, serving as a powerful predictive tool in rational drug design.[1][3] This guide establishes a robust computational framework for the in-depth analysis of ABT-H, leveraging Density Functional Theory (DFT).

The Theoretical Framework: Justification of Methodological Choices

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like ABT-H, a balance between computational cost and accuracy is essential.

Why Density Functional Theory (DFT)?

DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules for several compelling reasons. It offers a favorable balance of accuracy and computational efficiency by approximating the many-electron Schrödinger equation in terms of the electron density, a simpler quantity than the complex many-electron wavefunction. For studying the electronic structure and properties of hydrazone and benzothiazole derivatives, DFT has proven to be a powerful and reliable tool.[2][4]

Selecting the Functional: The B3LYP Hybrid

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is not arbitrary. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals. This inclusion is critical for accurately describing the electronic properties of conjugated systems like ABT-H. Numerous studies on similar heterocyclic hydrazones have demonstrated that B3LYP provides results that correlate well with experimental data, particularly for geometries and vibrational frequencies.[5][6]

Selecting the Basis Set: The Pople 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. Its choice dictates the flexibility the calculation has to describe the spatial distribution of electrons. For ABT-H, we advocate for the 6-311++G(d,p) basis set. Let's deconstruct this choice:

-

6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller double-zeta sets.

-

++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs or potential non-covalent interactions, which are characteristic of the nitrogen and sulfur atoms in ABT-H.[6]

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is essential for a correct description of chemical bonding.[6][7]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a well-validated level of theory that provides reliable predictions for the geometry, electronic structure, and spectral properties of organic molecules like ABT-H.[4][6]

The Computational Workflow: A Self-Validating Protocol

This section details the step-by-step methodology for the quantum chemical analysis of ABT-H. The protocol is designed as a logical progression, where the output of each step validates the success of the previous one.

Step 1: Initial Structure Generation

The first step is to generate an approximate 3D structure of this compound. This can be done using any molecular building software (e.g., Avogadro, GaussView, ChemDraw). Ensure correct atom connectivity and basic stereochemistry. This initial guess does not need to be perfect, as the subsequent optimization step will refine it.

Step 2: Geometry Optimization

The objective here is to find the most stable, lowest-energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Protocol:

-

Load the initial structure into the chosen computational chemistry software (e.g., Gaussian, ORCA).

-

Specify the calculation type as Opt (Optimization).

-

Define the level of theory: B3LYP/6-311++G(d,p).

-

Execute the calculation. The output will be the optimized Cartesian coordinates of the molecule.

Step 3: Vibrational Frequency Analysis

This is a critical validation step. A true energy minimum has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.

Protocol:

-

Use the optimized geometry from Step 2 as the input.

-

Specify the calculation type as Freq (Frequencies).

-

Use the same level of theory: B3LYP/6-311++G(d,p).

-

Execute the calculation.

-

Validation: Check the output for imaginary frequencies. If none are present, the optimized geometry is confirmed as a true minimum. The output also provides the predicted infrared (IR) spectrum, which can be compared with experimental data.[8][9]

Step 4: Electronic Property Calculation

With a validated stable structure, we can now calculate the electronic properties that govern the molecule's reactivity and behavior. These are typically performed as "single-point" energy calculations on the optimized geometry.

Protocol:

-

Use the optimized geometry.

-

Specify keywords to calculate properties like:

-

Frontier Molecular Orbitals (HOMO/LUMO): Use Pop=Full or similar keywords to obtain orbital energies.

-

Molecular Electrostatic Potential (MEP): Generate the potential map to visualize charge distribution.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and hyperconjugative interactions.[10]

-

-

Use the same level of theory: B3LYP/6-311++G(d,p).

Diagram: Computational Analysis Workflow

A flowchart of the quantum chemical calculation protocol.

Data Interpretation: From Numbers to Insights

The output of these calculations is a wealth of quantitative data. The true expertise lies in translating this data into actionable chemical insights.

Structural Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data can be compared with experimental values from X-ray crystallography if available, serving as a primary validation of the chosen computational method.[11]

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | C=N | (Imine) | Sample Data: 1.29 Å |

| Bond Length | N-N | (Hydrazone) | Sample Data: 1.38 Å |

| Bond Angle | C-N-N | (Hydrazone) | Sample Data: 117.5° |

| Dihedral Angle | C-C-N-N | (Torsion) | Sample Data: 179.8° |

| Table 1: Representative optimized geometric parameters for ABT-H. |

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[12] Conversely, a small gap suggests the molecule is more reactive.[12] This parameter is invaluable in drug design for predicting how a molecule might behave in a biological environment.[12][13]

| Property | Calculated Value (eV) |

| HOMO Energy | Sample Data: -6.2 eV |

| LUMO Energy | Sample Data: -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Sample Data: 4.4 eV |

| Table 2: Calculated Frontier Molecular Orbital energies for ABT-H. |

The global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity.[12][14]

Diagram: Frontier Molecular Orbital Energy Gap

The HOMO-LUMO gap (ΔE) indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like nitrogen and oxygen. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to heteroatoms. These are susceptible to nucleophilic attack.

For ABT-H, the MEP map would likely highlight negative potential around the benzothiazole nitrogen and the imine nitrogen, suggesting these as key sites for hydrogen bonding or metallation.

Conclusion

This guide has outlined a rigorous and scientifically sound methodology for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometric, electronic, and spectroscopic properties. The true value of this computational approach lies not just in generating data, but in its power to explain and predict chemical behavior, thereby accelerating the process of rational drug design and discovery. The workflow presented here provides a robust foundation for future in-silico investigations of this promising class of compounds.

References

-

Akhtar, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

-

Gautam, P., et al. (2014). Tuning the HOMO-LUMO gap of donor-substituted benzothiazoles. IDR@IIT Indore. Available at: [Link]

-

Hertati, S., et al. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Thai Science. Available at: [Link]

-

Akhtar, M.N. & Ashraf, G.A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available at: [Link]

-

Ahmad, S., et al. (2021). Synthesis, single crystal X-ray, spectroscopic and computational (DFT) studies 2,1-benzothiazine based hydrazone derivatives. Journal of Molecular Structure. Available at: [Link]

-

Ben-Marzoug, R., et al. (2019). Synthesis, molecular docking and computational studies of novel hydrazone complexes. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Sonadevi, S., et al. (2022). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Journal of the Indian Chemical Society. Available at: [Link]

-

Chavda, H., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]

-

Yildiz, M., et al. (2023). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity. PLOS ONE. Available at: [Link]

-

ResearchGate. (n.d.). The HOMO/LUMO energies (EHOMO/ELUMO) and energy gaps (Egap) of benzothiazoles... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Comparison between the experimental and computed infrared spectra. ResearchGate. Available at: [Link]

-

Ahmad, S., et al. (2021). Synthesis, single crystal X-ray, spectroscopic and computational (DFT) studies 2,1-benzothiazine based hydrazone derivatives. Semantic Scholar. Available at: [Link]

-

Mboule, J. B., et al. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Heliyon. Available at: [Link]

-

Rafiq, M., et al. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. ACS Omega. Available at: [Link]

-

Arshad, M. N., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available at: [Link]

-

Al-Dies, A. M., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. MDPI. Available at: [Link]

-

Misra, R., et al. (2014). Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. ResearchGate. Available at: [Link]

-

Rafiq, M., et al. (2021). Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. ResearchGate. Available at: [Link]

-

Ahmad, S., et al. (2021). Synthesis, Single Crystal X-Ray, Spectroscopic and Computational (DFT) Studies 2,1-benzothiazine based hydrazone derivatives. ResearchGate. Available at: [Link]

-

Houngue, M. T. A. K., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Computational Chemistry. Available at: [Link]

-

Papajak, E. & Truhlar, D. G. (2010). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate. Available at: [Link]

-

Rehman, A. U., et al. (2024). Multifaceted analysis of 3β-chloro-5α-cholestane-6-one cyanoacetic acid hydrazone: From green solid-state synthesis and structural elucidation to computational modeling and human serum albumin interactions. Arabian Journal of Chemistry. Available at: [Link]

-

Chen, W., et al. (2024). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ChemRxiv. Available at: [Link]

-

de la Torre, J. C., et al. (2022). Intramolecular noncovalent C–H···O/C–H···N bonding driven conformational and electronic properties of isatin acyl hydrazones. RSC Advances. Available at: [Link]

-

Houngue, M. T. A. K., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Houngue, M. T. A. K., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scilit. Available at: [Link]

-

Houngue, M. T. A. K., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

N'guessan, A. R., et al. (2023). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group. Available at: [Link]

-

Mohamed, M. E. & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science. Available at: [Link]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]

- 6. Multifaceted analysis of 3β-chloro-5α-cholestane-6-one cyanoacetic acid hydrazone: From green solid-state synthesis and structural elucidation to computational modeling and human serum albumin interactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sci-hub.box [sci-hub.box]

- 12. mdpi.com [mdpi.com]

- 13. dspace.iiti.ac.in [dspace.iiti.ac.in]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of Acetone-benzothiazolyl-2-hydrazone

Abstract

Acetone-benzothiazolyl-2-hydrazone is a versatile heterocyclic compound with significant applications in medicinal chemistry, analytical reagents, and materials science.[1][2][3] Its efficacy and safety in these roles are intrinsically linked to its chemical stability. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. We will explore the theoretical underpinnings of its stability, present detailed experimental protocols for its evaluation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and propose potential degradation mechanisms based on analogous chemical systems. Furthermore, this guide outlines analytical methodologies for the identification and quantification of degradation products, offering a complete framework for researchers and drug development professionals.

Introduction: The Significance of Thermal Stability

This compound, with its characteristic benzothiazole and hydrazone moieties, possesses a unique electronic and structural profile that underpins its diverse applications.[1][2] The hydrazone group (-C=N-NH-) is a critical functional group that can be susceptible to thermal stress, potentially leading to decomposition and the formation of new, unintended chemical entities. Understanding the thermal stability of this compound is paramount for:

-

Pharmaceutical Development: Ensuring the stability of active pharmaceutical ingredients (APIs) during manufacturing, storage, and formulation is a critical regulatory and safety requirement. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

-

Materials Science: For applications in polymers or as analytical reagents, thermal stability dictates the operational limits and shelf-life of the material.[2]

-

Process Chemistry: Knowledge of thermal decomposition temperatures and kinetics is essential for designing safe and efficient synthetic and purification processes.

This guide will provide the foundational knowledge and practical methodologies to thoroughly assess the thermal behavior of this compound.

Theoretical Framework: Factors Influencing Thermal Stability

The thermal stability of this compound is governed by the interplay of several structural and electronic factors:

-

The Benzothiazole Moiety: This fused heterocyclic system is generally stable due to its aromaticity. The electron-withdrawing nature of the benzothiazole ring can influence the electron density of the adjacent hydrazone linkage.

-

The Hydrazone Linkage (-C=N-NH-): This is often the most thermally labile part of the molecule. The N-N single bond is susceptible to homolytic cleavage at elevated temperatures, initiating radical degradation pathways.[4] The C=N double bond can also be a site for isomerization or other reactions.

-

The Isopropylidene Group: The acetone-derived portion of the molecule is relatively stable, but the methyl groups can participate in radical reactions once initiated.

The overall stability is a cumulative effect of these components.[5]

Proposed Thermal Degradation Mechanisms

While specific experimental studies on the pyrolysis of this compound are not extensively reported, we can propose plausible degradation pathways based on studies of related ketonic hydrazones and general principles of organic chemistry.[4] The primary degradation is likely to initiate at the hydrazone linkage.

Two competing mechanisms can be considered:

-

Unimolecular 1,2-Elimination: This pathway involves a concerted or stepwise elimination of a stable molecule. For hydrazones, this can be a significant pathway.[4]

-

Radical-Mediated Decomposition: Homolytic cleavage of the N-N bond is a common initiation step in the thermal decomposition of hydrazine derivatives.[6] This generates highly reactive radical intermediates that can undergo a variety of subsequent reactions.

The following diagram illustrates a potential radical-mediated degradation pathway for this compound.

Caption: Proposed radical-mediated thermal degradation pathway.

Experimental Assessment of Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7]

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 3-10 mg of this compound into a clean TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature (e.g., 600-800 °C).[8]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Weight Loss (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Percentage of Weight Loss: The amount of mass lost in each decomposition step.

-

Residual Mass: The mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions.[9]

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.[6]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Temperature Program: A common procedure is a heat-cool-heat cycle to erase the sample's thermal history. For determining melting point and decomposition, a heating rate of 5-10 °C/min is typically used.[6]

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify:

-

Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition.[6]

-

Decomposition: An exothermic or endothermic event, often broad and occurring after the melting point.

-

Data Presentation

| Parameter | Description | Typical Value (Hypothetical) |

| Melting Point (Tm) | Temperature of phase transition from solid to liquid. | 197 - 201 °C[1] |

| Onset of Decomposition (Tonset) | Temperature at which significant weight loss begins. | > 220 °C |

| Temperature of Max. Weight Loss (Tmax) | Temperature of the fastest decomposition rate. | ~250 °C |

| Residual Mass @ 600°C | Incombustible residue. | < 5% |

Identification of Degradation Products

Identifying the chemical species formed during thermal degradation is crucial for understanding the decomposition mechanism and assessing potential safety risks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[10][11] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.[12]

Experimental Workflow: Py-GC-MS

Caption: A simplified workflow for Py-GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Forced degradation studies followed by HPLC analysis can be used to identify and quantify degradation products under milder, solution-phase conditions.[1][5][13]

Experimental Protocol: Forced Degradation and HPLC Analysis

-

Stress Conditions: Subject solutions of this compound to various stress conditions (e.g., elevated temperature, acidic/basic hydrolysis, oxidation) to induce degradation.[1][13]

-

Sample Preparation: Neutralize the stressed samples if necessary and dilute to an appropriate concentration with the mobile phase.

-

HPLC Method (General):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound and its expected degradation products.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed standard to identify new peaks corresponding to degradation products. Mass spectrometry coupled with HPLC (LC-MS) can be used for definitive identification of these products.

Conclusion

The thermal stability of this compound is a critical parameter influencing its utility and safety in various applications. This guide has provided a comprehensive overview of the theoretical and practical aspects of its thermal analysis. By employing the detailed experimental protocols for TGA, DSC, Py-GC-MS, and HPLC, researchers and drug development professionals can gain a thorough understanding of the thermal behavior of this important molecule. The proposed degradation mechanisms offer a starting point for more detailed mechanistic studies. A robust understanding of thermal stability and degradation is essential for the successful translation of this compound from the laboratory to real-world applications.

References

-

Jiang, K., Bian, G., Qiu, H., Pan, Y., & Lai, G. (2009). The pyrolytic reaction of ketonic hydrazones from S-methyl dithiocarbazate: a combined online GC-MS pyrolysis and DFT study. The Journal of Physical Chemistry A, 113(4), 697–706. Available from: [Link]

-

Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134. Available from: [Link]

-

P. G. Department of Chemistry, Shri Shivaji Science College. (2022). Thermal Decomposition Kinetics of VO (IV) and Zr (IV) Complexes of Hydrazone Schiff Bases. ResearchGate. Available from: [Link]

-

Chen, X., van Duin, A. C. T., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8975–8986. Available from: [Link]

-

Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Semantic Scholar. Available from: [Link]

-

Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]

- Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. (n.d.).

-

A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). DergiPark. Available from: [Link]

- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. (n.d.). Google Patents.

-

TGA-DSC User's Booklet. (n.d.). Available from: [Link]

- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022).

- Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Pyrolysis–gas chromatography–mass spectrometry. (n.d.). Wikipedia. Available from: [Link]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. Available from: [Link]

-

Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. (n.d.). ResearchGate. Available from: [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest FZE. Available from: [Link]

-

Advanced Py-GCMS Systems for Precise Analysis. (n.d.). SHIMADZU. Available from: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available from: [Link]

-

Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (2020). RSC Advances. Available from: [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). YouTube. Available from: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Available from: [Link]

-

(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. (n.d.). ResearchGate. Available from: [Link]

-

Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). RSC Advances. Available from: [Link]

Sources

- 1. public.pensoft.net [public.pensoft.net]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. The pyrolytic reaction of ketonic hydrazones from S-methyl dithiocarbazate: a combined online GC-MS pyrolysis and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring | Semantic Scholar [semanticscholar.org]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iitk.ac.in [iitk.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 12. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [shimadzu.com]

- 13. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

solubility of Acetone-benzothiazolyl-2-hydrazone in various solvents

An In-Depth Technical Guide to the Solubility of Acetone-benzothiazolyl-2-hydrazone

Introduction and Core Concepts